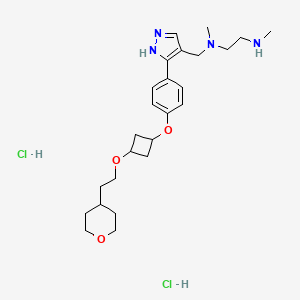
FAM phosphoramidite, 6-isomer
Overview
Description
FAM phosphoramidite, 6-isomer, is a standard fluorescein (FAM) phosphoramidite used for 5’-terminal oligonucleotide labeling . It is an optically pure isomer, not a mixture . This highly purified amidite reagent ensures excellent coupling results with various synthesizers .
Synthesis Analysis
The 6-FAM™ Dye Phosphoramidite is used for the 5’ attachment of FAM™ dye during oligonucleotide synthesis . The label is treated as if it were simply another base: It is inserted at the appropriate place in the sequence and incorporated automatically . On-instrument labeling typically saves hours of post-synthesis manual processing .Molecular Structure Analysis
The molecular formula of this compound is C46H58N3O10P . Its molecular weight is 843.94 .Chemical Reactions Analysis
The this compound is a modifying reagent for the synthesis of labeled with fluorescein oligonucleotides . For the purpose of the introduction of fluorescent labels, this type of phosphoramidites is obtained with a 6-aminohexanoate linkage as a spacer between the skeleton and the functional group .Physical And Chemical Properties Analysis
This compound has good solubility in acetonitrile and DCM . Its spectral properties include an excitation/absorption maximum at 492 nm and an emission maximum at 517 nm .Scientific Research Applications
Oligonucleotide Labeling :
- Kvach et al. (2013) detailed the preparation of 5- and 6-carboxy derivatives of xanthene fluorescent dyes like FAM, and their conversion to phosphoramidite reagents for oligonucleotide labeling. The use of these dyes in DNA labeling is significant for various molecular biology applications, including gene sequencing and diagnostic assays (Kvach et al., 2013).
Fluorescent Dye Phosphoramidite Labelling :
- A 1992 study by Theisen, McCollum, and Andrus developed fluorescein phosphoramidites (FAM) for automated DNA synthesizers. This development allows the labeling of oligonucleotides with fluorescent dyes, which is crucial for DNA analysis and sequencing technologies (Theisen, McCollum, & Andrus, 1992).
DNA Synthesis and Duplex Stability :
- Research by Delaney and Greenberg (2002) focused on the synthesis of oligonucleotides and the thermal stability of duplexes containing specific nucleoside analogues. They used a beta-C-nucleoside of Fapy.dG, introduced into oligonucleotides via its beta-cyanoethyl phosphoramidite, indicating the role of FAM phosphoramidites in studying DNA stability and synthesis (Delaney & Greenberg, 2002).
Mass Determination and Analysis :
- Harusawa et al. (2006) detailed a method for accurate molecular weight measurements of phosphoramidites, including FAM phosphoramidites, using mass spectrometry. This research contributes significantly to the field of oligonucleotide synthesis, where precise molecular measurements are crucial (Harusawa et al., 2006).
DNA Sequencing Applications :
- Seo et al. (2003) utilized "click chemistry" for the construction of FAM-labeled single-stranded DNA, which was successfully used in DNA sequencing. This method illustrates the practical application of FAM phosphoramidites in modern genomic research (Seo, Li, Ruparel, & Ju, 2003).
Mechanism of Action
Target of Action
6-Fluorescein Phosphoramidite, also known as FAM phosphoramidite, 6-isomer, is primarily used in the labeling of oligonucleotides . The compound’s primary targets are the oligonucleotides, which are short DNA or RNA molecules. Oligonucleotides play crucial roles in genetic testing, research, and forensics .
Mode of Action
6-Fluorescein Phosphoramidite interacts with its targets (oligonucleotides) through a process known as labeling. This compound is designed to produce the same fluorescein-type structure as had been previously prepared using fluorescein isothiocyanate (FITC) . It contains a DMT group to allow quantification of coupling . The labeling process involves the covalent attachment of the 6-Fluorescein Phosphoramidite to the oligonucleotide, thereby modifying its structure .
Biochemical Pathways
The biochemical pathway primarily affected by 6-Fluorescein Phosphoramidite is the synthesis of oligonucleotides. The compound is used to efficiently label an oligonucleotide at the 5’-end . The labeling process allows for the detection and quantification of the oligonucleotides in subsequent analytical procedures .
Result of Action
The result of the action of 6-Fluorescein Phosphoramidite is the successful labeling of oligonucleotides. This labeling allows for the detection and quantification of these oligonucleotides in various applications, including genetic testing, research, and forensics . The labeled oligonucleotides can be detected due to the fluorescent properties of the 6-Fluorescein Phosphoramidite .
Action Environment
The action of 6-Fluorescein Phosphoramidite is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reactive agents can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
The 6-FAM™ Dye Phosphoramidite is designed for detection and analysis of labeled PCR products on ABI PRISM™ genetic analysis systems . It is equally useful in applications historically employing isotopic labels . This suggests that it could be used in future research and development in the field of genetic analysis.
Biochemical Analysis
Biochemical Properties
6-Fluorescein Phosphoramidite plays a significant role in biochemical reactions, especially in the labeling of oligonucleotides . It interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it uses an amide linkage which is stable during cleavage and deprotection and does not allow isomer formation .
Cellular Effects
The effects of 6-Fluorescein Phosphoramidite on cells are primarily observed in the context of DNA analysis. It is used in the labeling of nucleic acids, which is crucial for many studies aiming to elucidate their functions and dynamics in vitro and in cells .
Molecular Mechanism
At the molecular level, 6-Fluorescein Phosphoramidite exerts its effects through its incorporation into oligonucleotides. It is designed to produce the same fluorescein-type structure as had been previously prepared using fluorescein isothiocyanate (FITC) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluorescein Phosphoramidite can change over time. It exhibits excellent stability to a range of deprotection conditions . It should be noted that the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies may vary depending on specific experimental conditions.
Properties
IUPAC Name |
[6-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H58N3O10P/c1-29(2)49(30(3)4)60(55-25-15-22-47)54-24-14-12-11-13-23-48-40(50)31-16-19-34-37(26-31)46(59-41(34)51)35-20-17-32(56-42(52)44(5,6)7)27-38(35)58-39-28-33(18-21-36(39)46)57-43(53)45(8,9)10/h16-21,26-30H,11-15,23-25H2,1-10H3,(H,48,50) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPYJVWEJNTXLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)OC(=O)C(C)(C)C)OC5=C3C=CC(=C5)OC(=O)C(C)(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58N3O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728831 | |
| Record name | 6-Fluorescein Phosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
843.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204697-37-0 | |
| Record name | 6-Fluorescein Phosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


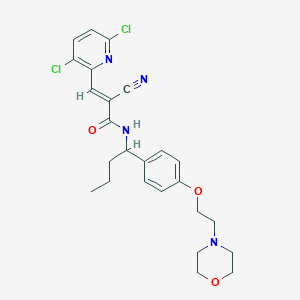
![7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B607334.png)
![N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B607335.png)

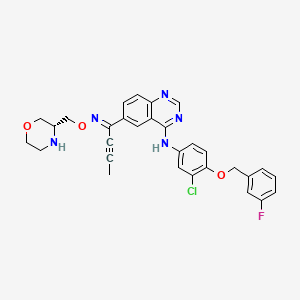
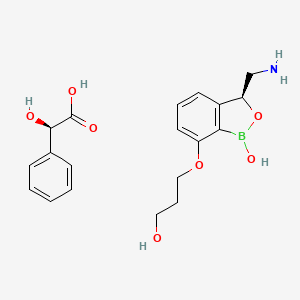



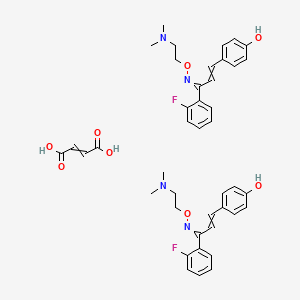
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide](/img/structure/B607350.png)

